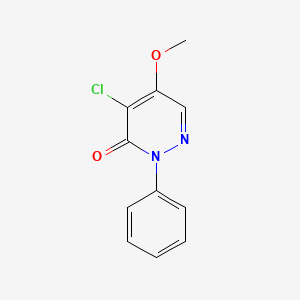

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone

Descripción

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is a substituted pyridazinone derivative characterized by a chlorine atom at position 4, a methoxy group at position 5, and a phenyl group at position 2 of the pyridazinone core. Its synthesis often involves nucleophilic substitution reactions, though challenges arise with sensitive substituents like β-trifluoroethyl groups, which are prone to elimination under basic conditions . The compound’s reactivity and stability are influenced by the electron-withdrawing chloro and methoxy groups, which modulate its interactions in biological systems and synthetic pathways.

Propiedades

IUPAC Name |

4-chloro-5-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTBYGMJEKPLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325337 | |

| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2514-18-3 | |

| Record name | NSC409707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of 4-chloro-3-nitrobenzoic acid with methoxyphenylhydrazine, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazinone oxides, while substitution reactions could produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

This compound is under investigation for its potential as a therapeutic agent. Research indicates that derivatives of pyridazinones exhibit a range of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects. For instance, certain pyridazinone derivatives have shown promise as selective COX-2 inhibitors, which are beneficial in treating inflammatory conditions like arthritis .

Case Study: Analgesic Activity

A study demonstrated that specific pyridazinone derivatives exhibited significant analgesic properties in animal models. These compounds were found to be more potent than traditional analgesics like acetaminophen .

Agricultural Chemistry

Agrochemical Applications

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its efficacy in controlling unwanted plant growth enhances agricultural productivity and crop protection .

Data Table: Herbicidal Efficacy

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| 4-Chloro-5-methoxy-2-phenyl... | Herbicide | Various weed species | 85 |

| 5-amino-4-chloro-2-phenyl... | Herbicide | Triticum aestivum | 75 |

Material Science

Advanced Materials Development

The compound is also explored for its applications in material science, particularly in the development of coatings and polymers. Its stability and chemical properties make it suitable for enhancing the durability of materials used in various industrial applications .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is utilized as a reference standard for the detection and quantification of similar compounds in various samples. This application is crucial for ensuring accuracy in chemical analysis .

Biochemical Research

Biological Interactions

Research into the biochemical interactions of this compound has provided insights into its potential pathways for drug action. Studies have focused on its role in enzyme inhibition, which can lead to the development of new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Reactivity

Key Observations :

- Substituent Sensitivity: The β-trifluoroethyl group in analogs like 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone is unstable under basic conditions, leading to elimination byproducts . In contrast, morpholino or oxadiazolyl groups (e.g., Emorfazone, ODP) are stable and enhance bioactivity .

Key Observations :

- Anti-inflammatory Activity: Emorfazone’s morpholino group at position 5 is critical for COX inhibition, while the 4-ethoxy group reduces gastric irritation compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Insecticidal vs. Herbicidal Activity: ODP’s oxadiazolyl-methoxy group targets insect physiology , whereas Sandoz 6706’s dimethylamino and trifluorotolyl groups disrupt plant chloroplasts .

Key Observations :

- Base Sensitivity: Strong bases (e.g., NaOMe) cause elimination in 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone synthesis, necessitating milder conditions or alternative routes .

- Metabolite Activity : TZC-5665’s metabolite M-2 exhibits potent phosphodiesterase III inhibition, highlighting the importance of metabolic profiling in drug design .

Actividad Biológica

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyridazine ring substituted with a chlorine atom and a methoxy group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyridazinones exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown efficacy against various bacterial strains. A study indicated that similar compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Properties

Pyridazinones, including this compound, have been evaluated for their anticancer effects. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as HEP3B (liver cancer) and HCT116 (colon cancer) with varying degrees of effectiveness depending on their substituents. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity, making these derivatives promising candidates for cancer therapy .

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. The compound exhibits selective inhibition of MAO-B with an IC50 value indicating potent activity compared to standard inhibitors . This suggests potential applications in treating conditions like depression and Parkinson's disease.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest in cancer cells .

- Enzyme Inhibition : By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters such as serotonin and dopamine, thereby enhancing their levels in the brain .

Case Studies

Several studies have highlighted the effectiveness of pyridazinone derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in treated cells compared to controls, with IC50 values demonstrating its potency against specific tumor types .

- Evaluation of Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings showed that it inhibited bacterial growth effectively, suggesting its potential use in developing new antibiotics .

Q & A

Q. Advanced

- NMR : 1H/13C NMR and 2D techniques (e.g., COSY, HMBC) confirm regiochemistry of substituents and hydrogen-bonding patterns. For example, coupling constants between H-5 and H-6 distinguish between 4,5-dihydro and fully aromatic pyridazinones .

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions. Crystallization is achieved via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures), as demonstrated in structural studies of thiazolo-pyridazinone hybrids .

What experimental designs are optimal for evaluating pyridazinones as antiplatelet or antihypertensive agents?

Q. Advanced

- In vitro assays : Platelet aggregation inhibition (using ADP or collagen-induced aggregation in human PRP) and vasodilation studies in isolated aortic rings.

- SAR optimization : Introduce electron-withdrawing groups (e.g., chloro, methoxy) at positions 4 and 5 to enhance activity. For instance, 6-phenyl-3(2H)-pyridazinone derivatives with imidazole substituents show improved inotropic effects .

- Metabolic stability : Microsomal incubation (e.g., liver S9 fractions) to assess cytochrome P450-mediated degradation .

How do researchers address contradictions in reported bioactivity data for pyridazinone derivatives?

Advanced

Contradictions often arise from variations in:

- Experimental models : Differences in species-specific metabolism (e.g., Arabidopsis vs. wheat).

- Substituent regiochemistry : Misassignment of chloro/methoxy positions alters target binding.

- Analytical sensitivity : Use high-resolution LC-MS/MS to verify compound purity and quantify metabolites. Cross-validation with orthogonal assays (e.g., enzymatic vs. whole-cell inhibition) reduces false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.